1-Bromo-2-chloro-5-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Mechanism of Action
Target of Action
As a benzene derivative, it may interact with various biological molecules, including proteins and dna, through electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is likely to involve electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then react further, leading to the substitution of a hydrogen atom on the benzene ring with the electrophile .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which involve the formation of free radicals .
Pharmacokinetics
The compound’s physical properties, such as its predicted boiling point of 2783±350 °C and density of 1904±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
As a benzene derivative, it could potentially cause cellular damage through the formation of free radicals .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures might affect its stability.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene typically involves multi-step processes. One common method includes the nitration of 1-bromo-2-chloro-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as nitro and halogens makes the compound susceptible to NAS reactions, particularly under strong basic conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium amide, and hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
- 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
- 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene
- 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBAUIHTCOYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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